

2',3'-Difluoroacetophenone as a fluorinated building block

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An In-depth Technical Guide to **2',3'-Difluoroacetophenone**: A Core Fluorinated Building Block

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Abstract

This technical guide provides a comprehensive overview of **2',3'-difluoroacetophenone** (CAS No. 18355-80-1), a pivotal fluorinated building block in modern synthetic chemistry. The strategic placement of two fluorine atoms on the aromatic ring imparts unique electronic properties and metabolic stability to derivative molecules, making it a valuable intermediate for researchers in drug discovery and materials science. This document delves into the synthesis, spectroscopic profile, chemical reactivity, and key applications of **2',3'-difluoroacetophenone**, offering field-proven insights and detailed experimental protocols for its effective utilization.

Introduction: The Strategic Advantage of Fluorine

In the landscape of medicinal chemistry, the incorporation of fluorine into organic molecules is a well-established strategy to enhance pharmacological profiles. Fluorine atoms can profoundly alter key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.^[1] **2',3'-Difluoroacetophenone** emerges as a particularly valuable intermediate due to the unique electronic environment created by its vicinal fluorine atoms. This substitution pattern influences the reactivity of both the aromatic ring and the acetyl group, providing a versatile platform for constructing complex molecular architectures.^[1] Its utility has been notably demonstrated in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors,

which are being investigated for the treatment of neurodegenerative diseases, and in the creation of various pharmacologically active heterocyclic compounds.[1][2]

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The key properties of **2',3'-difluoroacetophenone** are summarized below.

Table 1: Physicochemical Properties of **2',3'-Difluoroacetophenone**

Property	Value	Source
IUPAC Name	1-(2,3-difluorophenyl)ethan-1-one	[3]
CAS Number	18355-80-1	[4]
Molecular Formula	C ₈ H ₆ F ₂ O	[5]
Molecular Weight	156.13 g/mol	[5]
Appearance	Clear, colorless liquid	[3]
Refractive Index	1.4875 - 1.4925 (@ 20°C)	[3]

Spectroscopic Data Interpretation

While a publicly available, experimentally verified full dataset for **2',3'-difluoroacetophenone** is limited, the expected spectroscopic features can be reliably predicted based on its structure and data from closely related analogs like 2',3'-difluoro-4'-methylacetophenone.[6]

Table 2: Expected Spectroscopic Data for **2',3'-Difluoroacetophenone**

Technique	Feature	Expected Chemical Shift / Wavenumber	Assignment & Causality
^1H NMR	Aromatic Protons	$\sim 7.1 - 7.6$ ppm (m)	The three protons on the difluorinated ring will appear as complex multiplets due to H-H and H-F coupling.
Methyl Protons	~ 2.6 ppm (t, $J_{\text{HF}} \approx 4$ Hz)	The acetyl methyl protons will likely appear as a triplet due to coupling with the adjacent fluorine atom at the 2'-position.	
^{13}C NMR	Carbonyl Carbon	$\sim 195 - 200$ ppm	Typical chemical shift for an aromatic ketone carbonyl carbon.
Aromatic C-F	$\sim 145 - 155$ ppm (dd)	Carbons directly bonded to fluorine exhibit large chemical shifts and show characteristic doublet of doublets splitting from C-F coupling.[6]	
Other Aromatic C	$\sim 120 - 140$ ppm	Chemical shifts for other aromatic carbons, some showing smaller C-F coupling constants.	
Methyl Carbon	$\sim 28 - 32$ ppm	The acetyl methyl carbon.	
IR Spectroscopy	C=O Stretch	$1680 - 1700$ cm^{-1}	Strong, sharp absorption characteristic of an

aryl ketone carbonyl group.

C-F Stretch	1100 - 1300 cm^{-1}	Strong absorptions indicative of the carbon-fluorine bonds on the aromatic ring.
Aromatic C=C	1550 - 1600 cm^{-1}	Characteristic stretching vibrations of the aromatic ring.

Note: NMR shifts are referenced to TMS ($\delta = 0.00$ ppm). Data is estimated based on structural analysis and comparison to analogs.[\[6\]](#)

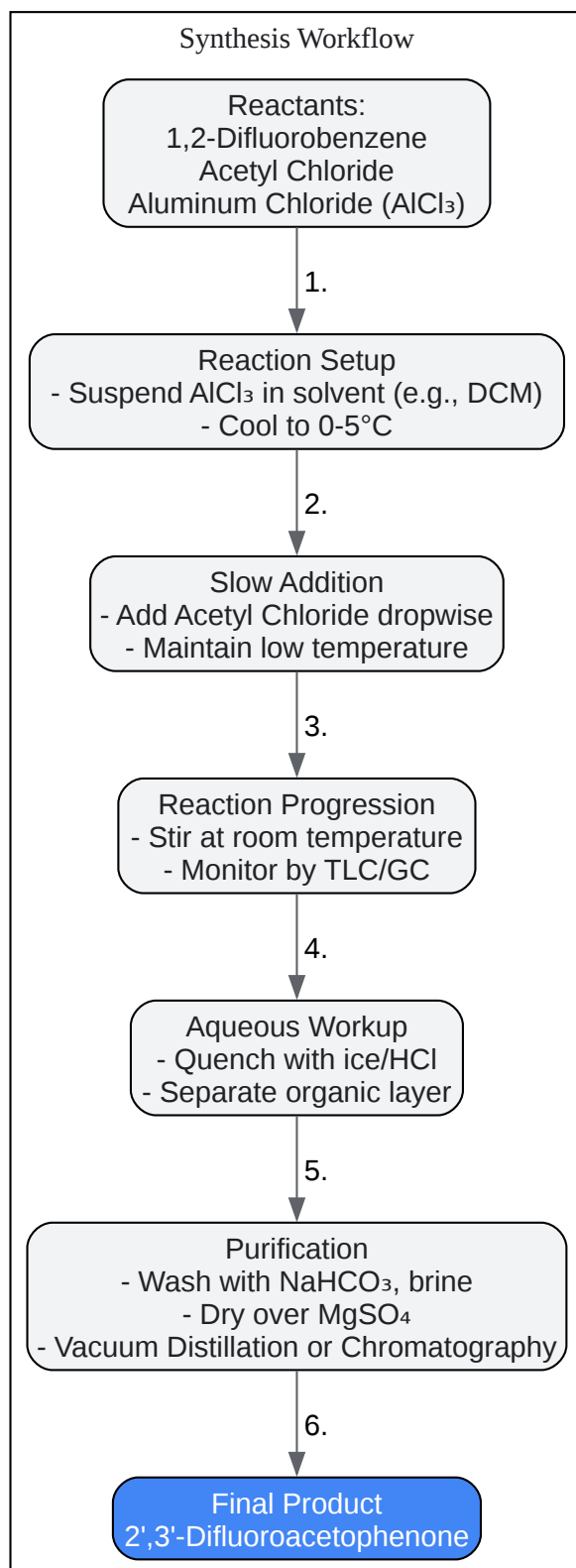
Synthesis: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing **2',3'-difluoroacetophenone** is the Friedel-Crafts acylation of 1,2-difluorobenzene.[\[1\]](#) This classic electrophilic aromatic substitution involves the reaction of the aromatic substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl_3).[\[7\]](#)

Mechanistic Rationale and Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction between the acyl chloride and the AlCl_3 catalyst. This acylium ion is then attacked by the π -electron system of the 1,2-difluorobenzene ring.

A critical challenge in this synthesis is controlling the regioselectivity. The fluorine atoms are ortho, para-directing substituents; however, they are also deactivating. The acylation of 1,2-difluorobenzene can potentially yield a mixture of isomers. Therefore, achieving a high yield of the desired 2',3'-isomer requires careful optimization of reaction conditions, including temperature, solvent, and catalyst stoichiometry, to manage the electronic and steric influences.[\[1\]](#)



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Caption: Workflow for the synthesis of **2',3'-difluoroacetophenone**.

Representative Experimental Protocol: Friedel-Crafts Acylation

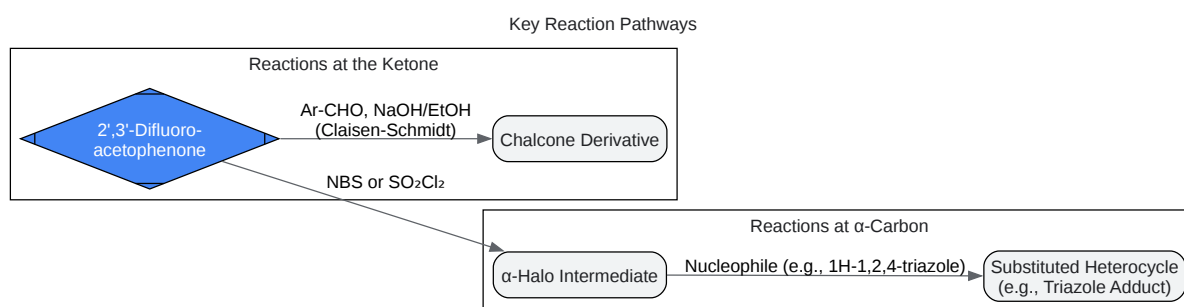
- **Setup:** Equip a dry, three-necked flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (1.2 eq.) and suspend it in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.
- **Cooling:** Cool the suspension to 0-5 °C using an ice bath.
- **Reagent Addition:** Charge the dropping funnel with a solution of 1,2-difluorobenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.
- **Reaction:** Add the solution from the dropping funnel to the AlCl_3 suspension dropwise over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
- **Completion:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Cool the reaction flask back to 0 °C and slowly pour the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
- **Purification:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO_3) solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2',3'-difluoroacetophenone**.^[1]

Chemical Reactivity and Synthetic Utility

2',3'-Difluoroacetophenone is a versatile precursor, with reactivity centered on its ketone moiety and the activated aromatic ring.

Claisen-Schmidt Condensation to Form Chalcones

A primary application of this building block is in the synthesis of chalcones via a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.^{[1][8]} Chalcones are α,β -unsaturated ketones that serve as precursors to flavonoids and are themselves a class of compounds with significant pharmacological interest.^{[9][10]}



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Caption: Key synthetic transformations of **2',3'-difluoroacetophenone**.

Representative Protocol: Chalcone Synthesis

- **Dissolution:** Dissolve **2',3'-difluoroacetophenone** (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol in a round-bottom flask.
- **Base Addition:** Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (NaOH) dropwise with stirring.
- **Reaction:** Allow the reaction to stir at room temperature for several hours. The formation of a solid precipitate often indicates product formation.

- Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess base, and then with a small amount of cold ethanol.
- Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

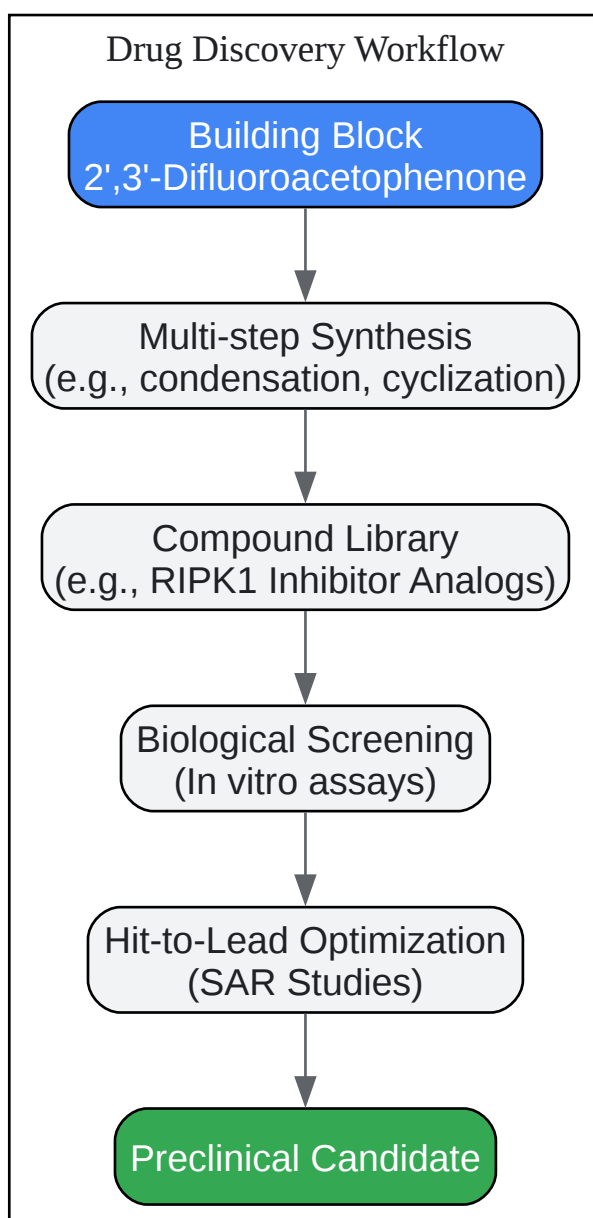
Synthesis of Heterocyclic Scaffolds

The acetyl group's α -protons are acidic and can be removed to form an enolate, but the methyl group can also be functionalized through other pathways. For instance, α -halogenation (e.g., using N-bromosuccinimide) can install a leaving group on the methyl carbon.^[1] This α -halo-**2',3'-difluoroacetophenone** intermediate is now a potent electrophile, primed for nucleophilic substitution by various nucleophiles, such as heterocyclic amines (e.g., triazoles, imidazoles), to form new carbon-nitrogen bonds. This pathway is a cornerstone for building many antifungal agents and other complex heterocyclic drugs.^{[1][11]}

Applications in Drug Discovery

The unique properties conferred by the 2',3'-difluoro substitution pattern make this building block highly attractive for synthesizing next-generation therapeutics.

- RIPK1 Inhibitors: **2',3'-Difluoroacetophenone** is a documented starting material for a class of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.^[2] RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in the pathology of neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Inhibiting this pathway is a promising therapeutic strategy.
- Benzopyrazole Derivatives: The ketone has been used in the synthesis of novel benzopyrazole derivatives, a scaffold known for a wide range of biological activities.^[1]



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Caption: From building block to drug candidate.

Safety and Handling

As with any active chemical reagent, proper handling of **2',3'-difluoroacetophenone** is essential.

- Hazard Identification: The compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
- Recommended Precautions:
 - Always handle in a well-ventilated chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
 - Avoid breathing vapors or mists.
 - Prevent contact with skin and eyes.
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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